
Nadolol Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nadolol Impurity D is an impurity standard of Nadolol . Nadolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker . It is prescribed for the treatment of conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias . This compound is supplied with detailed characterization data compliant with regulatory guidelines . It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nadolol .
Molecular Structure Analysis
The molecular formula of this compound is C30H43NO8 . The chemical name is 5,5′-[[ (1,1-Dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) (as per EP) .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction . The residuals can be inorganic, organic chemicals or residual solvents that define the quality and properties of a specific product .Physical and Chemical Properties Analysis
This compound is a pharmaceutical primary standard . The storage temperature is 2-8°C . More specific physical and chemical properties of this compound are not available in the sources I found.Mechanism of Action
As an impurity of Nadolol, the mechanism of action of Nadolol Impurity D might be similar to Nadolol. Nadolol is a nonselective beta-adrenergic receptor blocker. It inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction .
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nadolol Impurity D involves the conversion of Nadolol to its intermediate, followed by the reaction of the intermediate with a reagent to form Nadolol Impurity D.", "Starting Materials": [ "Nadolol", "Reagent" ], "Reaction": [ "Step 1: Nadolol is reacted with a suitable reagent to form an intermediate.", "Step 2: The intermediate is then reacted with another reagent to form Nadolol Impurity D.", "Step 3: The product is purified and isolated using standard techniques." ] } | |
CAS No. |
67247-26-1 |
Molecular Formula |
C30H43NO8 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(2R,3S)-5-[3-[tert-butyl-[3-[[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]-2-hydroxypropyl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C30H43NO8/c1-30(2,3)31(14-20(32)16-38-28-8-4-6-18-10-24(34)26(36)12-22(18)28)15-21(33)17-39-29-9-5-7-19-11-25(35)27(37)13-23(19)29/h4-9,20-21,24-27,32-37H,10-17H2,1-3H3/t20?,21?,24-,25-,26+,27+/m1/s1 |
InChI Key |
QTDWBPBQCMSEPA-UBHFVJRSSA-N |
Isomeric SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O)CC(COC3=CC=CC4=C3C[C@@H]([C@@H](C4)O)O)O |
SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
Canonical SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
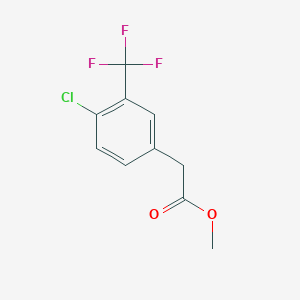
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
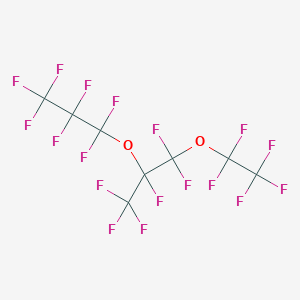
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B3330135.png)

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)
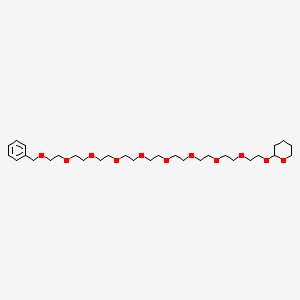
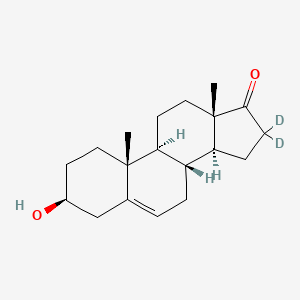
![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)
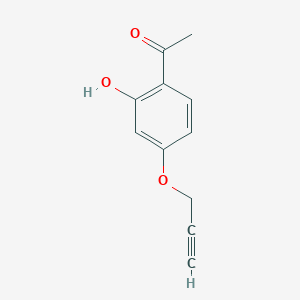
![2-Oxaspiro[4.5]decane-1,8-dione](/img/structure/B3330173.png)
![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)
![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)
